Desmethyl Fluvoxamine is a significant metabolite of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of obsessive-compulsive disorder and other anxiety-related conditions. Fluvoxamine itself has been in clinical use since 1983 and is known for its efficacy in managing mood disorders. Desmethyl Fluvoxamine, while not as extensively studied as its parent compound, plays a crucial role in the pharmacokinetics and pharmacodynamics of Fluvoxamine due to its formation during metabolism.
Desmethyl Fluvoxamine is classified as a small organic molecule. It is produced through the metabolic processes involving cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, which convert Fluvoxamine into this active metabolite. The chemical structure of Desmethyl Fluvoxamine is represented by the molecular formula C14H19F3N2O, indicating the presence of trifluoromethyl groups that contribute to its pharmacological properties.
Desmethyl Fluvoxamine is synthesized primarily through the metabolic conversion of Fluvoxamine in the liver. The process involves several key steps:
The molecular structure of Desmethyl Fluvoxamine can be depicted as follows:
The three-dimensional conformation of Desmethyl Fluvoxamine influences its interaction with serotonin receptors, enhancing its therapeutic effects.
Desmethyl Fluvoxamine undergoes various chemical reactions that are critical for its activity:
Research indicates that genetic polymorphisms in CYP2D6 can significantly affect the metabolism of both Fluvoxamine and Desmethyl Fluvoxamine, resulting in inter-individual variability in drug efficacy and safety profiles.
Desmethyl Fluvoxamine functions primarily as a selective serotonin reuptake inhibitor. Its mechanism involves:
These properties are crucial for formulation development and determining appropriate dosing regimens.
Desmethyl Fluvoxamine has several scientific applications:
Desmethyl Fluvoxamine is systematically named as (5E)-5-[(2-Aminoethoxy)imino]-5-[4-(trifluoromethyl)phenyl]pentan-1-ol according to European Pharmacopoeia standards [10]. This nomenclature specifies:
Key synonyms reflect its metabolic origin and regulatory status:
Table 1: Nomenclature and Identifiers of Desmethyl Fluvoxamine
Identifier Type | Value | Source |
---|---|---|
CAS Registry Number | 192876-02-1 | [2] [6] |
ChemSpider ID | 22546867 | [7] |
ChEBI ID | CHEBI:185823 | [7] |
Molecular Formula | C₁₄H₁₉F₃N₂O₂ | [1] [4] |
Desmethyl Fluvoxamine exhibits two key structural features influencing isomerism:
Table 2: Calculated Physicochemical Properties
Property | Value | Calculation Method |
---|---|---|
Boiling Point | 386.1 ± 52.0 °C | ACD/Labs [6] |
Flash Point | 187.3 ± 30.7 °C | ACD/Labs [6] |
Density | 1.2 ± 0.1 g/cm³ | ACD/Labs [6] |
Refractive Index | 1.489 | ACD/Labs [6] |
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy (IR):
Mass Spectrometry (MS):
While single-crystal X-ray diffraction data remains unavailable in public literature, computational and experimental analyses reveal:
Table 3: Thermal Degradation Kinetics by Different Models
Kinetic Model | Mean Activation Energy (kJ/mol) | Conversion Degree Range |
---|---|---|
Friedman (FR) | 348.14 ± 2.7 | α=0.1-0.9 |
Flynn-Wall-Ozawa (FWO) | 372.51 ± 10.58 | α=0.5 |
Kissinger-Akahira-Sunose (KAS) | 756.49 ± 4.03 | (Pure compound reference) |
The oxime ether linkage (-CH=N-O-CH₂-CH₂-NH₂) adopts an antiperiplanar conformation that stabilizes the structure through intramolecular hydrogen bonding between the oxime nitrogen and pentanol hydroxyl [9]. This conformational preference significantly influences its reactivity and solubility profile.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: